molecular formula C25H22N2O3 B2606260 methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate CAS No. 400084-15-3

methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate

Cat. No.: B2606260
CAS No.: 400084-15-3
M. Wt: 398.462
InChI Key: OYNNOJJMGZJHTF-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate typically involves a multi-step process. One common method includes the condensation of 4-methyl-3,5-diphenyl-1H-pyrazole with a suitable benzyl halide derivative under basic conditions, followed by esterification with methyl benzenecarboxylate . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole or benzene derivatives .

Scientific Research Applications

Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

methyl 4-[(4-methyl-3,5-diphenylpyrazol-1-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-18-23(20-9-5-3-6-10-20)26-27(24(18)21-11-7-4-8-12-21)30-17-19-13-15-22(16-14-19)25(28)29-2/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNOJJMGZJHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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